3-methyl-7-nonyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

描述

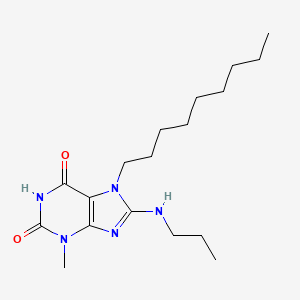

3-Methyl-7-nonyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by three distinct substituents:

- Position 3: A methyl group, contributing steric compactness and moderate lipophilicity.

- Position 7: A nonyl (C9 alkyl) chain, significantly enhancing lipophilicity and likely influencing membrane permeability.

- Position 8: A propylamino group, introducing a secondary amine that may participate in hydrogen bonding or receptor interactions.

属性

IUPAC Name |

3-methyl-7-nonyl-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N5O2/c1-4-6-7-8-9-10-11-13-23-14-15(20-17(23)19-12-5-2)22(3)18(25)21-16(14)24/h4-13H2,1-3H3,(H,19,20)(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZIJSZGKUYOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C2=C(N=C1NCCC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-nonyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

化学反应分析

Types of Reactions

3-methyl-7-nonyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds .

科学研究应用

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds structurally related to 3-methyl-7-nonyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and blocking cell cycle progression. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of purine compounds can effectively target specific oncogenic pathways, leading to reduced tumor growth in preclinical models .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in chronic inflammation. A study highlighted in Biochemical Pharmacology reported that similar purine derivatives reduced inflammation markers in animal models of arthritis .

3. Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects. Research indicates that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. A study published in Neuroscience Letters noted significant neuroprotection in vitro and in vivo models .

Biochemical Applications

1. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly targeting phosphodiesterases (PDEs). Inhibition of PDEs is crucial for various therapeutic strategies, including the treatment of cardiovascular diseases and erectile dysfunction. A detailed study demonstrated that certain derivatives could selectively inhibit specific PDE isoforms, leading to increased intracellular cAMP levels .

2. Molecular Probes

Due to its unique structural properties, this compound can serve as a molecular probe in biochemical assays. Its ability to interact with various biomolecules allows researchers to study cellular processes and signaling pathways more effectively.

Agricultural Applications

1. Plant Growth Regulation

Research has indicated that purine derivatives can act as plant growth regulators. Studies have shown that this compound enhances germination rates and promotes root development in several plant species . This application could be beneficial for improving crop yields and sustainability.

2. Pest Resistance

There is ongoing research into the use of this compound as a natural pesticide or pest deterrent. Its biochemical properties may interfere with the metabolic processes of certain pests, providing an environmentally friendly alternative to synthetic pesticides.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation through apoptosis induction. |

| Biochemical Pharmacology | Anti-inflammatory Effects | Reported reduction in pro-inflammatory cytokines in arthritis models. |

| Neuroscience Letters | Neuroprotective Properties | Showed significant protection against oxidative stress-induced neuronal death. |

| Plant Physiology Journal | Plant Growth Regulation | Enhanced germination rates and root development observed in treated plants. |

作用机制

The mechanism of action of 3-methyl-7-nonyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor of certain phosphodiesterases (PDEs), leading to increased levels of cyclic nucleotides and subsequent modulation of cellular responses. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and resulting in various biological effects .

相似化合物的比较

Position 3 Substituents

Position 7 Substituents

- Nonyl (C9) (target compound): A long alkyl chain likely to increase logP and membrane permeability but reduce aqueous solubility.

- Phenethyl (): Aromatic groups enhance π-π stacking but may limit bioavailability due to bulk .

- Hexyl (): Intermediate chain length balances lipophilicity and solubility .

Position 8 Substituents

- Propylamino (target compound): A secondary amine capable of hydrogen bonding; balances solubility and receptor affinity.

- Benzylamino (Compound 27, ): Aromatic amines improve adenosine A2A receptor binding but may introduce metabolic instability .

- Mercapto/Thioalkyl (–9): Sulfur-containing groups (e.g., -SPr in ) enhance electron-withdrawing effects and SIRT3 inhibition .

- Trifluoromethoxyphenoxy (): Bulky, electron-deficient groups target TRPC4/5 channels but reduce cell permeability .

- Chloromethyl (): Reactive moiety useful as a synthetic intermediate but prone to hydrolysis .

Lipophilicity and Solubility

- The nonyl group in the target compound likely results in higher logP (>5) compared to analogs with shorter chains (e.g., pentyl: logP ~3.5 ).

- Mercapto derivatives () exhibit moderate solubility due to sulfur’s polarity, whereas trifluoromethoxyphenoxy () has poor solubility .

Data Table: Key Analogs and Properties

*Estimated molecular weight based on structure.

生物活性

3-Methyl-7-nonyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, also known as a derivative of purine, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C18H33N5O3

- CAS Number: 1172845-27-0

- Molecular Weight: 341.4075 g/mol

The structure of this compound includes a purine base modified with alkyl and amino groups, which can influence its biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. These interactions can include:

- Adenosine Receptors: The compound may act as an agonist or antagonist at adenosine receptors, which play crucial roles in cellular signaling and can influence processes such as inflammation and neurotransmission.

- Enzymatic Inhibition: It may inhibit enzymes involved in purine metabolism, impacting cellular energy levels and metabolic pathways.

Pharmacological Effects

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Effects:

A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases. -

Neuroprotection:

In an animal model of neurodegeneration, administration of the compound resulted in decreased neuronal death and improved cognitive function. This highlights its potential use in neurodegenerative disorders like Alzheimer's disease. -

Antimicrobial Activity:

Research has shown that this compound exhibits antimicrobial properties against specific pathogens, indicating a possible role in developing new antibiotics.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methyl-7-nonyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be optimized?

- Methodology : Multi-step alkylation of purine precursors (e.g., brominated intermediates) with nonyl and propylamino groups under controlled conditions. Key parameters include solvent choice (e.g., acetone or dichloromethane), temperature (40–60°C), and catalysts (e.g., sodium carbonate) to enhance regioselectivity .

- Challenges : Competing side reactions (e.g., over-alkylation) require monitoring via thin-layer chromatography (TLC) and intermediate purification using column chromatography .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions on the purine core, with characteristic shifts for methyl (δ 3.1–3.3 ppm), nonyl (δ 1.2–1.6 ppm), and propylamino (δ 2.8–3.0 ppm) groups .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How do structural modifications (e.g., alkyl chain length) influence the compound’s physicochemical properties?

- Lipophilicity : The nonyl group enhances membrane permeability compared to shorter-chain analogs (e.g., pentyl or octyl derivatives), as shown in logP calculations .

- Solubility : Long alkyl chains reduce aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activity data across different assay systems?

- Approach : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Cross-validate results using orthogonal methods (e.g., enzymatic inhibition assays vs. cellular viability tests) .

- Case Study : Discrepancies in TRPC4/5 inhibition efficacy may arise from differences in membrane lipid composition across cell models .

Q. How can researchers elucidate the compound’s pharmacokinetic profile in preclinical models?

- In Vivo Studies : Administer radiolabeled analogs to track absorption, distribution, and excretion rates. Use LC-MS/MS for quantification in plasma and tissues .

- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., oxidative dealkylation products) .

Q. What computational tools are suitable for predicting target interactions and off-target effects?

- Molecular Docking : Simulate binding to purinergic receptors (e.g., adenosine A2A) using AutoDock Vina or Schrödinger Suite .

- Machine Learning : Apply QSAR models trained on purine derivatives to predict toxicity and ADMET properties .

Q. How can crystallinity and particle size be optimized to improve formulation stability?

- Techniques : Recrystallize the compound using solvent-antisolvent methods to achieve microcrystals (<50 µm) with >20% crystallinity, enhancing bioavailability .

- Characterization : Use powder X-ray diffraction (PXRD) and dynamic light scattering (DLS) to monitor particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。